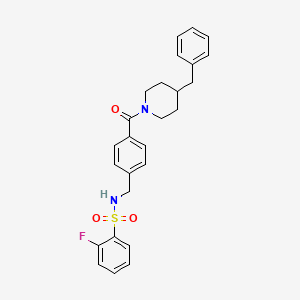

N-(4-(4-benzylpiperidine-1-carbonyl)benzyl)-2-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(4-benzylpiperidine-1-carbonyl)benzyl)-2-fluorobenzenesulfonamide” is a complex organic compound. It contains a benzylpiperidine functional group, which is often found in pharmaceuticals and bioactive compounds . The compound also contains a carbonyl group, a benzyl group, and a sulfonamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzylpiperidine moiety, followed by the introduction of the carbonyl group, the benzyl group, and finally the sulfonamide group . The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzylpiperidine, carbonyl, benzyl, and sulfonamide groups would contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents present. The benzylpiperidine, carbonyl, benzyl, and sulfonamide groups could all potentially participate in reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Aplicaciones Científicas De Investigación

Advanced Intermediates for Nitrogenous Heterocycles Synthesis

N-Benzyl-2-nitrobenzenesulfonamides, through base-mediated intramolecular arylation, yield benzhydrylamines, which are crucial intermediates for creating nitrogenous heterocycles, such as indazole oxides and quinazolines. This process highlights the compound's role in facilitating complex organic syntheses, leading to potential applications in pharmaceuticals and material sciences (Kisseljova et al., 2014).

Fluorescent Probe for Thiophenols Discrimination

In chemical and environmental sciences, the detection and discrimination of thiophenols over aliphatic thiols are crucial due to their toxic nature. A study describes the design of a reaction-based fluorescent probe utilizing a sulfonamide group for this purpose. This probe exhibits high selectivity and sensitivity, indicating the compound's utility in developing detection tools for environmental monitoring and safety (Wang et al., 2012).

Crystal Structure Analysis

Investigations into the crystal structures of closely related sulfonamide compounds provide insights into their intermolecular interactions and structural stability. Such studies are foundational in the development of new materials and in understanding the physicochemical properties of potential pharmaceuticals (Suchetan et al., 2015).

Enantioselective Fluorination

The compound's derivatives have been explored for their role in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes. This application is particularly relevant in the synthesis of bioactive molecules and pharmaceuticals, demonstrating the compound's versatility in organic synthesis (Wang et al., 2014).

Electrophilic Fluorination Reagent

As a sterically demanding analogue of popular fluorinating reagents, the compound enhances the enantioselectivity of products in various fluorination reactions. This property is exploited in synthesizing enantioselectively fluorinated molecules, which are valuable in pharmaceutical research and development (Yasui et al., 2011).

Mecanismo De Acción

Target of Action

It is known that benzylpiperidine derivatives have shown activity against different viruses . They have been found to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .

Mode of Action

The compound acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . The interaction with these targets results in the release of these neurotransmitters, which can lead to various physiological effects.

Biochemical Pathways

The release of dopamine, norepinephrine, and serotonin suggests that it may influence pathways related to mood regulation, alertness, and neural signaling .

Pharmacokinetics

Benzylpiperidine derivatives are known to have a fast onset of action and a short duration , which could impact their bioavailability and pharmacokinetics.

Result of Action

The release of dopamine, norepinephrine, and serotonin by this compound can lead to various molecular and cellular effects. These neurotransmitters play crucial roles in mood regulation, alertness, and neural signaling . Therefore, the compound’s action could potentially influence these processes.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN2O3S/c27-24-8-4-5-9-25(24)33(31,32)28-19-22-10-12-23(13-11-22)26(30)29-16-14-21(15-17-29)18-20-6-2-1-3-7-20/h1-13,21,28H,14-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAAQOWDOTXAIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2870880.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2870881.png)

![7-((2E)but-2-enyl)-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2870882.png)

![3-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2870883.png)

![(Z)-1-benzyl-3-(((3-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2870885.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2870894.png)

![N-(4-methoxyphenyl)-4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2870901.png)